KetoABNO

Overview

Description

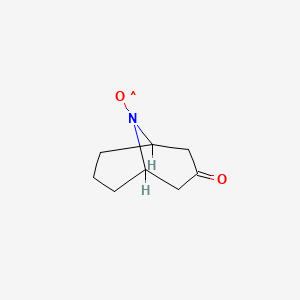

Keto-ABNO, also known as 9-azabicyclo[3.3.1]nonan-3-one N-oxyl, is a yellow crystalline solid used primarily as an oxidation catalyst. It is known for its efficiency in catalytic aerobic oxidation and protein modification. Keto-ABNO is bench-stable for several months and soluble in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Keto-ABNO can be synthesized through the aerobic oxidation of 9-azabicyclo[3.3.1]nonane. The process involves using a catalyst system that includes copper (I) and Keto-ABNO itself. This method is highly effective for the oxidation of secondary alcohols, including unactivated aliphatic substrates .

Industrial Production Methods

In industrial settings, Keto-ABNO is produced using similar catalytic systems but on a larger scale. The process involves the use of acidic solvents and co-catalysts to achieve high yields. For example, the aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using Keto-ABNO as a catalyst in acetic acid has been reported to achieve a 93.4% yield within half an hour at room temperature .

Chemical Reactions Analysis

Types of Reactions

Keto-ABNO primarily undergoes oxidation reactions. It is highly effective in the aerobic oxidation of alcohols to aldehydes or ketones and the oxidation of secondary amines to imines .

Common Reagents and Conditions

The common reagents used in these reactions include copper (I) salts and bismuth nitrate. The reactions are typically carried out at room temperature and ambient pressure, making them convenient and environmentally friendly .

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and imines. For instance, the oxidation of secondary alcohols using Keto-ABNO results in the formation of the corresponding ketones .

Scientific Research Applications

Catalytic Applications

KetoABNO is primarily recognized for its role as a catalyst in oxidation reactions. It has been employed in several catalytic systems to enhance the efficiency of converting alcohols to aldehydes and ketones.

Alcohol Oxidation

A significant application of this compound is in the aerobic oxidation of alcohols. A study demonstrated that a catalytic system combining bismuth nitrate and this compound effectively oxidizes primary and secondary alcohols to their corresponding carbonyl compounds with high yields. The optimal conditions included 5 mol% of this compound and 10 mol% of bismuth nitrate, achieving yields up to 94% for acetophenone from 1-phenylethanol under aerobic conditions .

Table 1: Summary of Alcohol Oxidation Reactions Using this compound

| Substrate | Catalyst System | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 1-Phenylethanol | Bi(NO3)3/KetoABNO | 94 | 5 mol% this compound, 10 mol% Bi(NO3)3, CH3CN |

| 2-Octanol | Cu/KetoABNO | Varies | 1 mol% this compound, ambient air |

| Ethylbenzene | Cu/KetoABNO | 87.4 | Continuous flow reactor |

Aldehyde Oxidation

This compound also plays a role in the oxidation of aldehydes to carboxylic acids. In a study utilizing a co-catalytic system with NOx, this compound was shown to enhance the yield significantly compared to traditional methods. This system improved the reaction kinetics and selectivity towards the desired carboxylic acids .

Mechanistic Insights

The mechanism of action for this compound in these catalytic processes involves its ability to generate reactive intermediates that facilitate the oxidation process. For instance, during alcohol oxidation, this compound is oxidized to its cationic form (this compound+), which subsequently oxidizes the alcohol substrate while being reduced back to its original form . This redox cycling is crucial for maintaining catalytic activity.

Industrial Applications

The scalability of reactions involving this compound has been demonstrated, indicating its potential for industrial applications. The ability to achieve high yields in gram-scale reactions suggests that this compound could be utilized in large-scale chemical manufacturing processes, particularly for producing fine chemicals and pharmaceuticals .

Case Study 1: Bismuth Nitrate/KetoABNO System

In a notable study published in Nature Catalysis, researchers explored the efficacy of a bismuth nitrate/KetoABNO catalytic system for the aerobic oxidation of various alcohols. The study highlighted that this system not only provided high yields but also exhibited broad functional group tolerance, making it suitable for diverse substrates .

Case Study 2: Continuous Flow Reactor Application

Another research effort focused on employing this compound in a continuous flow reactor setup for the oxidation of ethyl lactate to ethyl pyruvate. The results indicated an impressive yield of 87.4%, showcasing the efficiency of this compound in continuous processes which are often preferred in industrial settings due to their operational stability and safety .

Mechanism of Action

Keto-ABNO exerts its effects through a radical mechanism. It acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. The molecular targets include secondary alcohols and amines, which are oxidized to their corresponding ketones and imines .

Comparison with Similar Compounds

Similar Compounds

TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): Another widely used oxidation catalyst, but Keto-ABNO is more efficient due to less steric hindrance.

ABNO (9-azabicyclo[3.3.1]nonane N-oxyl): Similar to Keto-ABNO but lacks the ketone functional group, making Keto-ABNO more versatile in certain reactions.

Uniqueness

Keto-ABNO is unique due to its high efficiency in oxidation reactions and its stability under various conditions. It is more effective than TEMPO in oxidizing secondary amines to imines and alcohols to ketones or carboxylic acids .

Biological Activity

KetoABNO (Keto-2,2,6,6-tetramethylpiperidinoxyl) is a nitroxyl radical that has garnered attention for its catalytic properties in various organic transformations. This article explores the biological activity of this compound, focusing on its role in catalysis, particularly in oxidation reactions, and its potential applications in medicinal chemistry.

Overview of this compound

This compound is a bicyclic nitroxyl compound known for its stability and ability to mediate redox reactions. It is derived from the parent compound ABNO (2,2,6,6-tetramethylpiperidinoxyl) and exhibits enhanced reactivity due to its structural modifications. The compound's unique properties make it suitable for various catalytic applications, particularly in oxidation processes.

Catalytic Activity

This compound has been extensively studied for its catalytic efficiency in the oxidation of alcohols and aldehydes. Its mechanism typically involves the generation of a keto radical that facilitates the transfer of oxygen or other oxidizing agents to substrates.

Key Findings from Research Studies

-

Aerobic Oxidation of Alcohols :

- A study demonstrated that this compound can effectively catalyze the aerobic oxidation of alcohols to aldehydes and ketones. In a reaction system using bismuth nitrate as a co-catalyst, this compound showed superior performance compared to other nitroxyl radicals like TEMPO. The optimized conditions yielded up to 94% acetophenone from 1-phenylethanol .

- Electrochemical Applications :

- Oxidation of Aldehydes :

Comparative Catalytic Performance

The following table summarizes the catalytic performance of this compound compared to other nitroxyl radicals in various reactions:

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Aerobic oxidation of alcohols | 94 | Bi(NO3)3, air, CH3CN |

| TEMPO | Aerobic oxidation of alcohols | 66 | Bi(NO3)3, air |

| ABNO | Oxidation of aldehydes | 70 | NOx co-catalyst |

| This compound | Oxidation of aldehydes | 86 | NOx co-catalyst |

Case Studies

- Case Study: Alcohol Oxidation :

- Case Study: Electrochemical Reactions :

Q & A

Basic Research Questions

Q. What distinguishes KetoABNO from other nitroxyl radicals (e.g., ABNO, TEMPO) in oxidation catalysis?

this compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) exhibits a higher redox potential compared to ABNO and TEMPO, enabling faster oxidation kinetics and improved selectivity in aerobic reactions. For example, in the oxidation of (R)-2-phenylpropanal, this compound achieves rapid conversion to carboxylic acids with minimal racemization, whereas ABNO produces significant acetophenone byproducts due to slower reaction rates and competing autoxidation pathways . Mechanistically, this compound’s bicyclic structure reduces steric hindrance and stabilizes reactive intermediates, enhancing compatibility with sterically demanding substrates .

Q. How does this compound enable enantioselective synthesis of α-chiral carboxylic acids?

this compound/NOx co-catalytic systems operate under mild aerobic conditions (e.g., ambient temperature, CH₃CN solvent) to oxidize α-chiral aldehydes while preserving enantiomeric excess (>95% retention). This is achieved by minimizing acidic conditions that promote racemization. For instance, sequential asymmetric hydroformylation of alkenes followed by this compound-catalyzed oxidation directly yields α-chiral carboxylic acids without requiring protective groups . Control experiments confirm that side reactions (e.g., ketone formation) are suppressed due to this compound’s rapid hydride abstraction from aldehyde hydrates .

Q. What analytical methods are used to validate this compound’s catalytic efficiency?

Reaction progress is typically monitored via ¹H NMR spectroscopy to quantify substrate conversion and byproduct formation. For example, time-course studies comparing ABNO and this compound in aldehyde oxidation show distinct kinetic profiles, with this compound achieving >90% conversion within 6 hours versus ABNO’s slower kinetics . Redox potentials are measured electrochemically (e.g., cyclic voltammetry), and catalyst turnover numbers are calculated using gas chromatography or mass spectrometry .

Advanced Research Questions

Q. How can researchers address contradictory yield data in this compound-mediated oxidations across different substrates?

Substrate steric and electronic properties significantly influence yields. For example:

| Substrate | This compound Yield | ABNO Yield | Key Factor |

|---|---|---|---|

| Compound 2c | 60% | 49% | Low steric hindrance |

| Compound 2d | <5% | 51% | High steric bulk |

| Compound 2e | 60% | <5% | Electron-withdrawing (F) |

| Data from . |

Strategies:

- Pre-screen substrates using computational models (e.g., DFT) to predict steric/electronic compatibility.

- Optimize solvent polarity (e.g., acetonitrile vs. toluene) to modulate intermediate stability .

Q. What experimental design principles mitigate side reactions in this compound-catalyzed oxidations?

- Acid additives : Use HNO₃ (1.1 equiv) to stabilize NOx co-catalysts and suppress aldehyde autoxidation .

- Oxygen pressure : Maintain an O₂ balloon (1 atm) to ensure steady radical regeneration and avoid over-oxidation .

- Temperature control : Reactions performed at 50°C with this compound reduce acetophenone formation compared to ABNO .

Q. How does this compound’s redox potential impact its application in multistep syntheses?

this compound’s high redox potential (∼0.8 V vs. SCE) allows selective oxidation of aldehydes in the presence of oxidizable groups (e.g., secondary alcohols, amines). For example, in tandem hydroformylation-oxidation sequences, this compound avoids over-oxidation of alcohol intermediates, enabling one-pot syntheses of complex carboxylic acids . Contrastingly, TEMPO’s lower potential (∼0.6 V) requires harsher conditions, limiting functional group tolerance .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in this compound-mediated reactions?

- Catalyst preparation : Use freshly distilled CH₃CN to prevent nitroxyl radical deactivation.

- Substrate purity : Aldehydes must be rigorously dried (e.g., molecular sieves) to avoid hydrate formation.

- Standardized conditions : Follow published procedures for NaNO₂/HNO₃ co-catalyst ratios (e.g., 10 mol% this compound, 20 mol% NaNO₂) .

Q. How can researchers validate the absence of racemization in chiral aldehyde oxidations?

- Chiral HPLC : Compare enantiomeric excess (ee) of starting aldehyde and product carboxylic acid.

- Control experiments : Subject enantiopure carboxylic acids to reaction conditions to confirm stability .

Q. Data Contradiction Analysis

For conflicting results (e.g., variable yields in fluorinated vs. bulky substrates), cross-reference reaction parameters:

Properties

InChI |

InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZBXNVXJGUYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC(C1)N2[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991538 | |

| Record name | (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7123-92-4 | |

| Record name | Norpseudopelleterine-N-oxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007123924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.